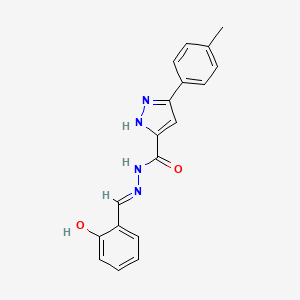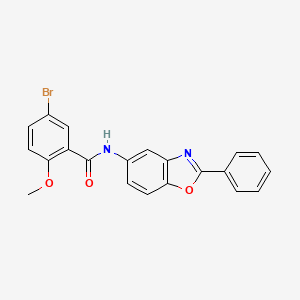![molecular formula C23H18ClN3O2 B6063917 N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)
N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide, also known as AQ-RA 741, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide 741 involves the inhibition of various molecular targets involved in cancer cell growth and survival. This compound 741 inhibits the activity of the PI3K/AKT/mTOR signaling pathway, which is overactivated in many cancer types and promotes cell proliferation and survival. This compound 741 also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in many cancer types. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 741 inhibits cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound 741 inhibits tumor growth in xenograft models of breast and lung cancer. This compound 741 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide 741 has several advantages as a potential therapeutic agent. It exhibits potent cytotoxicity against various cancer cell lines and has been shown to inhibit tumor growth in vivo. This compound 741 also has anti-inflammatory and antioxidant properties, which may be beneficial in various disease conditions. However, this compound 741 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Further studies are needed to determine its optimal dosing, toxicity profile, and efficacy in various disease conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide 741. One direction is to further investigate its anticancer activity and mechanism of action. Studies are needed to determine its efficacy in various cancer types and to elucidate the molecular targets involved in its anticancer activity. Another direction is to investigate its potential therapeutic applications in other disease conditions, such as inflammation, neurodegeneration, and infectious diseases. Studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to optimize its dosing and formulation for clinical use. Overall, this compound 741 is a promising compound with potential therapeutic applications in various disease conditions, and further studies are needed to fully realize its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide 741 involves the reaction of 2-aminophenylacetic acid with 2-chloro-3-nitroquinoxaline, followed by reduction with palladium on carbon and hydrogen gas. The final product is obtained by reacting the resulting amine with 4-chlorobenzyl chloride in the presence of a base. The purity of the compound is verified by spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide 741 has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound 741 is its anticancer activity. Studies have shown that this compound 741 exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound 741 induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15(28)25-19-7-3-2-6-18(19)22-23(27-21-9-5-4-8-20(21)26-22)29-14-16-10-12-17(24)13-11-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJOHPFIHKUTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6063867.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)